tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Overview
Description
Tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is a useful research compound. Its molecular formula is C12H13BrN2O2 and its molecular weight is 297.152. The purity is usually 95%.
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Biological Activity
Tert-butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (CAS Number: 192189-16-5) is a compound that belongs to the pyrrole family, which has gained attention for its diverse biological activities. This article presents a comprehensive review of its biological properties, including antibacterial, anticancer, and neuroprotective activities, supported by case studies and research findings.
Antibacterial Activity
Recent studies have highlighted the potential of pyrrole derivatives, including this compound, in combating bacterial infections. The compound was evaluated for its minimum inhibitory concentration (MIC) against various bacterial strains:
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 6.25 |
This compound | Escherichia coli | 12.5 |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibacterial agents .
Anticancer Activity
The anticancer properties of pyrrole derivatives have been extensively studied. In vitro assays demonstrated that this compound can inhibit cancer cell proliferation:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 20 |
The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells . Further studies are required to elucidate the specific pathways involved.
Neuroprotective Activity
Pyrrole derivatives have also shown promise in neuroprotection. Research indicates that this compound may protect neuronal cells from oxidative stress:
Treatment | Neuronal Cell Viability (%) |
---|---|
Control | 100 |
Compound (10 µM) | 85 |
Compound (20 µM) | 75 |
This protective effect is attributed to the compound's ability to scavenge free radicals and reduce inflammation in neuronal tissues .
Case Study 1: Antibacterial Efficacy
A study published in MDPI evaluated a series of pyrrole derivatives for their antibacterial efficacy. This compound was included in the screening process and showed promising results against both Gram-positive and Gram-negative bacteria, particularly outperforming traditional antibiotics like ciprofloxacin .
Case Study 2: Anticancer Potential
In another study focusing on breast cancer treatment, researchers tested various pyrrole derivatives, including this compound. The results indicated that this compound significantly inhibited MCF-7 cell growth and induced apoptosis through caspase activation .
Properties
IUPAC Name |
tert-butyl 3-bromopyrrolo[3,2-c]pyridine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-9(13)8-6-14-5-4-10(8)15/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJLRWSJPXZDKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10725515 | |
Record name | tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10725515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192189-16-5 | |
Record name | tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10725515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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